Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate” is also known as α-PHiP or α-PiHP . It is a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .
Synthesis Analysis
The synthesis of similar compounds involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then used as the starting material for the synthesis of derivatives .Molecular Structure Analysis
The molecular formula of this compound is C11H12BrNO . The structure includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intramolecular cyclization and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis
The molecular weight of this compound is 254.12 g/mol . Other physical and chemical properties are not available from the current search results.Scientific Research Applications
Synthesis and Chemical Properties
- A study by Prasad (2021) described the design, synthesis, and evaluation of antibacterial activity of novel imidazole derivatives. These compounds were synthesized through a series of chemical reactions, highlighting the potential of imidazole compounds in developing new antibacterial agents (Prasad, 2021).
- The radiosynthesis of potential PET tracers for orexin2 receptors was explored by Liu et al. (2012), demonstrating the utility of imidazole and pyrrolidine derivatives in the development of diagnostic tools in neuroscience (Liu et al., 2012).
- Bakke et al. (2003) investigated a new synthetic route to substituted imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine, showcasing the versatility of imidazole derivatives in synthesizing complex heterocyclic compounds (Bakke et al., 2003).
Potential Bioactive Properties
- The synthesis and characterization of a research chemical by McLaughlin et al. (2016) indicated the complexity and potential bioactivity of imidazole-pyrrolidine derivatives, highlighting the importance of accurate characterization in pharmaceutical research (McLaughlin et al., 2016).
- Nural et al. (2018) designed and synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, showing promising antimicrobial activity against various bacterial strains. This study illustrates the potential of these compounds in developing new antimicrobial agents (Nural et al., 2018).
Safety and Hazards
Mechanism of Action
The compound also contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . Pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
The bromophenyl group in the compound might be involved in the formation of carbon-carbon bonds through Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Properties
IUPAC Name |
methyl N-[1-[2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O3/c1-12(2)17(24-20(27)28-3)19(26)25-10-4-5-16(25)18-22-11-15(23-18)13-6-8-14(21)9-7-13/h6-9,11-12,16-17H,4-5,10H2,1-3H3,(H,22,23)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHRRTXGQGGNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)Br)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.